Cas no 860367-71-1 (3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid)

3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid is a versatile heterocyclic compound featuring both an amino phenyl group and a carboxylic acid functionality. Its isoxazole core contributes to stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the amino group allows for further derivatization, while the carboxylic acid moiety enables coupling reactions or salt formation. This compound is particularly useful in the development of bioactive molecules, including potential enzyme inhibitors or receptor modulators. Its well-defined structure and functional group compatibility enhance its utility in medicinal chemistry and material science applications. Proper handling and storage under inert conditions are recommended to preserve its reactivity.
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid structure
860367-71-1 structure
Product Name:3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
CAS No:860367-71-1
MF:C10H8N2O3
MW:204.18212223053
CID:1843930
PubChem ID:53439751
Update Time:2025-11-06

3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid Chemical and Physical Properties

Names and Identifiers

    • 3-(4-AMINO-PHENYL)-ISOXAZOLE-5-CARBOXYLIC ACID
    • 3-(4-aminophenyl)-1,2-oxazole-5-carboxylic acid
    • 3-(4-Aminophenyl)isoxazole-5-carboxylic acid
    • DB-293619
    • 3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
    • 3-(4-Aminophenyl)isoxazole-5-carboxylicacid
    • DTXSID20702135
    • 860367-71-1
    • Inchi: 1S/C10H8N2O3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,11H2,(H,13,14)
    • InChI Key: LMZCNXMLWIIYDP-UHFFFAOYSA-N
    • SMILES: O1C(C(=O)O)=CC(C2C=CC(=CC=2)N)=N1

Computed Properties

  • Exact Mass: 204.05349212g/mol
  • Monoisotopic Mass: 204.05349212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 89.4Ų

3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A293745-2.5mg
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
860367-71-1
2.5mg
$ 200.00 2022-06-08
TRC
A293745-5mg
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
860367-71-1
5mg
$ 370.00 2022-06-08
TRC
A293745-10mg
3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid
860367-71-1
10mg
$ 585.00 2022-06-08

Additional information on 3-(4-Amino-phenyl)-isoxazole-5-carboxylicacid

Introduction to 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid (CAS No. 860367-71-1)

3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid, identified by the chemical identifier CAS No. 860367-71-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic carboxylic acid derivative has garnered attention due to its structural versatility and potential biological activities. The compound features a fused isoxazole ring connected to a phenyl group substituted with an amino moiety, making it a promising scaffold for drug discovery and medicinal chemistry investigations.

The molecular structure of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid consists of an isoxazole core, which is a five-membered lactam containing an oxygen atom and a nitrogen atom, linked to a phenyl ring at the 3-position. The presence of the amino group at the para position of the phenyl ring introduces basicity and reactivity, enabling various functionalization strategies. This structural motif is particularly interesting because it combines the properties of both aromatic and heterocyclic systems, offering multiple sites for chemical modification.

In recent years, there has been growing interest in isoxazole derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The carboxylic acid functionality at the 5-position of the isoxazole ring further enhances the compound's potential as a building block for more complex molecules. Researchers have been exploring its utility in developing novel inhibitors, agonists, and modulators targeting a wide range of biological pathways.

One of the most compelling aspects of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid is its role in synthesizing bioactive molecules with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases, neurodegenerative disorders, and cancer. The amino group at the phenyl ring allows for selective interactions with biological targets, while the carboxylic acid moiety can be used to form salts or esters, improving solubility and pharmacokinetic properties.

The synthesis of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between β-ketoesters and ammonia or amine derivatives to form the isoxazole ring, followed by functionalization at the 4-position of the phenyl ring via diazotization or nucleophilic substitution. These synthetic strategies highlight the compound's accessibility and adaptability for further chemical manipulation.

Recent advancements in computational chemistry have also contributed to the study of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid by enabling high-throughput virtual screening and molecular docking simulations. These computational methods allow researchers to predict binding affinities and interactions with potential drug targets, accelerating the discovery process. By integrating experimental data with computational insights, scientists can optimize lead compounds derived from this scaffold more efficiently.

The pharmacological profile of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid has been investigated in several preclinical studies. Researchers have observed that certain derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways involved in immune responses. Additionally, some analogs have shown promise in preclinical models of cancer by selectively targeting tumor-specific pathways or inducing apoptosis in cancer cells. These findings underscore the compound's potential as a starting point for developing novel therapeutic agents.

From a medicinal chemistry perspective, 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid offers a rich framework for structure-based drug design. The combination of electronic and steric properties provided by its core structure allows for fine-tuning of biological activity through subtle modifications. For example, replacing the amino group with other nitrogen-containing heterocycles or introducing additional substituents on the phenyl ring can alter binding affinities and selectivity profiles without significantly compromising potency.

The versatility of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid extends beyond its applications in drug discovery; it also serves as an important intermediate in synthetic organic chemistry. Its unique structural features make it suitable for constructing more complex molecules via cross-coupling reactions, oxidation-reduction processes, or other transformations commonly employed in synthetic methodologies. This adaptability has positioned it as a valuable reagent in both academic research laboratories and industrial settings.

In conclusion,3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid (CAS No. 860367-71-1) represents a fascinating compound with significant potential in pharmaceutical research and development. Its structural characteristics enable diverse biological activities and synthetic applications, making it an attractive scaffold for designing novel therapeutics targeting various diseases. As research continues to uncover new insights into its properties,this compound is likely to remain at forefrontof medicinal chemistry innovation.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD